1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylpropan-1-one
Description
Properties
IUPAC Name |
1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS2/c21-17(7-6-15-4-2-1-3-5-15)20-11-8-16(9-12-20)14-23-18-19-10-13-22-18/h1-5,16H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICXZUIKZRKJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylpropan-1-one is a complex organic compound characterized by its unique structure featuring a piperidine ring, a thiazole moiety, and a phenylpropanone group. This compound falls under the category of thiazole derivatives, which are recognized for their diverse biological activities, including antimicrobial, antiviral, and neuroactive properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.6 g/mol. The structural components contribute to its potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2OS3 |
| Molecular Weight | 394.6 g/mol |
| Chemical Class | Thiazole Derivative |
| Functional Groups | Thiazole, Piperidine, Ketone |
Antimicrobial Activity
Research indicates that compounds containing thiazole and piperidine structures often exhibit significant antimicrobial activity . For instance, thiazole derivatives are known to disrupt bacterial cell wall synthesis and possess antifungal properties. Preliminary studies suggest that this compound may show similar effects due to its structural features.
Antiviral Activity
The compound has been evaluated for its antiviral properties against various viruses. In studies involving similar piperidine derivatives, certain compounds demonstrated moderate effectiveness against viruses such as HIV and HSV. The mechanism may involve inhibition of viral replication through interaction with viral enzymes or host cell receptors.
Neuroactive Potential
Given the presence of the piperidine ring, there is potential for neuroactive effects . Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of similar structures to evaluate their biological activities:
- Synthesis and Evaluation of Piperidine Derivatives : A study synthesized various piperidine derivatives and evaluated their antimicrobial and antiviral activities. Compounds showed varying degrees of effectiveness against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
- Antiviral Screening : Another research effort involved testing piperazine derivatives against HIV and other viruses, highlighting the importance of structural modifications in enhancing antiviral efficacy .
- Neuropharmacological Studies : Investigations into structurally related compounds revealed their potential as high-affinity ligands for neurotransmitter receptors, indicating a pathway for developing neuroactive drugs .
While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in disease pathways. This interaction could result in modulation of signaling pathways or inhibition of enzymatic activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues from Heterocyclic Derivatives ()
The compound 4g (1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) shares a piperidine-like framework but replaces the dihydrothiazole-thio group with a tetrazole ring and benzodiazepine system. Key differences include:
- Tetrazole vs.
- Benzodiazepine Moiety : Present in 4g , this group is absent in the target compound, suggesting divergent therapeutic targets (e.g., anxiolytic vs. kinase inhibition).
Functional Implications : The tetrazole in 4g likely enhances polar interactions with receptors, while the dihydrothiazole-thio in the target compound may favor hydrophobic binding pockets .
Piperidine-Based GLP1 Receptor Activators ()
The patented compound 2-((4-((S)-2-(4-chloro-2-fluoro-phenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidin-1-yl)methyl)-1-(((S)-oxetan-2-yl)methyl)-1H-imidazole shares a piperidine core but diverges in substituents:
- Benzo[d][1,3]dioxol vs. Dihydrothiazole : The dioxolane ring in the patented compound provides rigidity and oxygen-mediated hydrogen bonding, contrasting with the sulfur-based dihydrothiazole.
- Imidazole vs. Propanone Side Chain: The imidazole group in the patent compound targets GLP1 receptors (obesity therapy), whereas the phenylpropanone group in the target compound may align with CNS or metabolic targets.
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s thioether linkage simplifies synthesis compared to the multi-step routes required for 4g () .
- Bioactivity Gaps : While 4g and the patent compound () have documented biological data (e.g., receptor binding), the target compound lacks published efficacy studies, necessitating further investigation.
- SAR Insights : The dihydrothiazole-thio group’s electron-withdrawing properties may enhance π-π stacking in aromatic binding sites, a hypothesis supported by analogous sulfur-containing kinase inhibitors .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
Synthesis optimization requires precise control of reaction conditions:
- Solvent selection : Polar aprotic solvents like DMF or DMSO are often used to enhance reactivity and solubility of intermediates .
- Coupling agents : Reagents such as HOBt and TBTU improve amide bond formation efficiency, as demonstrated in analogous piperazine-based syntheses .
- Temperature and time : Reflux conditions (e.g., 80–100°C) and extended reaction times (12–24 hrs) are critical for achieving high yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for isolating the target compound from by-products .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify connectivity of the piperidine, dihydrothiazole, and phenylpropanone moieties .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for bioactive studies) and monitor reaction progress .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
SAR studies involve systematic structural modifications and bioactivity assays:
- Analog synthesis : Replace the dihydrothiazole with other heterocycles (e.g., thiazolidinone) or vary substituents on the phenyl ring .
- Biological assays : Test analogs against target enzymes (e.g., kinases) or cellular models to correlate structural changes with activity .
- Computational docking : Use tools like AutoDock to predict binding interactions with target proteins, guiding rational design .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Validate experimental models : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent pharmacokinetics) results to identify model-specific discrepancies .
- Structural analogs : Test compounds with minor modifications to isolate pharmacophoric features responsible for activity .
- Crystallography : Employ SHELXL for single-crystal X-ray analysis to confirm stereochemistry and intermolecular interactions, which may explain divergent results .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to map electrostatic potentials and identify reactive sites .
- Molecular dynamics (MD) simulations : Simulate binding stability in physiological conditions (e.g., solvation effects) over nanosecond timescales .
- Machine learning : Train models on existing bioactivity data to predict target affinity or metabolic stability .
Advanced: How can reaction scalability be addressed without compromising yield or purity?
Methodological Answer:
- Process optimization : Transition from batch to flow chemistry for improved heat/mass transfer, especially in exothermic steps .
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Advanced: What strategies mitigate challenges in crystallizing this compound for structural analysis?
Methodological Answer:
- Solvent screening : Use high-throughput platforms to test crystallization in solvents like ethanol/water mixtures or acetonitrile .
- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize crystal lattice formation .
- Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions promotes single-crystal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
